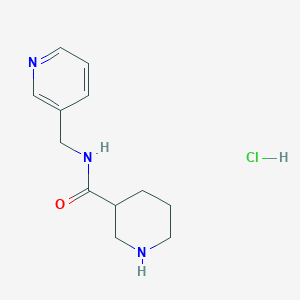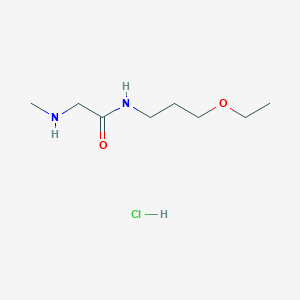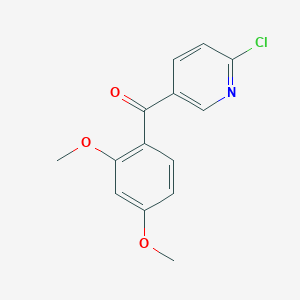
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Vue d'ensemble
Description
“4-(2,2-Dibromoethenyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,2-dibromoethenyl group attached to the pyrazole ring suggests that this compound may have interesting reactivity .
Molecular Structure Analysis
The molecular structure of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would consist of a pyrazole ring substituted with a methyl group at the 1-position and a 2,2-dibromoethenyl group at the 4-position .Chemical Reactions Analysis
The chemical reactivity of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would be influenced by the pyrazole ring, the 2,2-dibromoethenyl group, and the methyl group. The bromine atoms on the ethenyl group could potentially be reactive sites for further chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would depend on its molecular structure. For instance, the presence of the polar pyrazole ring and the bromine atoms might influence its solubility properties .Applications De Recherche Scientifique
1. Applications in Alcohol Metabolism and Poisoning Treatment
4-methylpyrazole (4-MP) has been identified as a potent inhibitor of alcohol dehydrogenase, an enzyme crucial for ethanol metabolism. It has been used in clinical settings to manage conditions such as severe disulfiram-ethanol reactions, effectively reducing symptoms like facial flushing and tachycardia (Lindros et al., 1981). Moreover, 4-MP has been suggested as a treatment option for acute ethylene glycol or methanol intoxication, providing an alternative to ethanol therapy (Baud et al., 1986).
2. Inhibition of Microsomal Oxidation
4-Methylpyrazole exhibits inhibitory effects on microsomal oxidation of drugs and alcohols in vitro. Treatment with 4-MP has been shown to increase liver microsomal cytochrome P-450 content and interact with the microsomal mixed-function oxidase system, affecting the metabolic pathways of various compounds (Feierman & Cederbaum, 1985).
3. Use as an Analytical Tool in Ethanol Metabolism Research
4-Methylpyrazole has been used as a tool in research laboratories focusing on ethanol metabolism. It's particularly noted for its potential usefulness in understanding and treating methanol and ethylene glycol poisoning due to its interaction with alcohol dehydrogenase and its effect on metabolic processes (McMartin et al., 1984).
Mécanisme D'action
Orientations Futures
The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. The future research on “4-(2,2-Dibromoethenyl)-1-methylpyrazole” could involve exploring its potential biological activities and developing new synthetic methods for its preparation .
Propriétés
IUPAC Name |
4-(2,2-dibromoethenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQRFIUHCZJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dibromoethenyl)-1-methylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)



![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)


![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)




